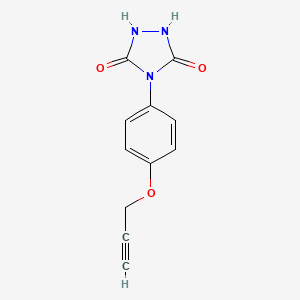
PTAD-Alkyne
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of PTAD-Alkyne involves the activation of PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) by stirring it in a 1:0.98 molar ratio with 1,3-dibromo-5,5-dimethylhydantoin in an organic solvent such as dimethylformamide or acetonitrile. The activation is indicated by a color change from colorless to deep red .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same activation and reaction conditions as in laboratory settings. The process is optimized for higher yields and purity.
化学反应分析
Types of Reactions: PTAD-Alkyne primarily undergoes bioconjugation reactions, specifically copper-catalyzed azide-alkyne click chemistry reactions. This reaction is highly selective and efficient, making it ideal for modifying biomolecules .
Common Reagents and Conditions:
Reagents: Copper(I) catalysts, azide-containing compounds or biomolecules.
Major Products: The major products of these reactions are bioconjugates, such as proteins modified with polyethylene glycol chains or antibody-drug conjugates .
科学研究应用
PTAD-Alkyne has a wide range of applications in scientific research:
作用机制
The mechanism of action of PTAD-Alkyne involves the selective modification of tyrosine residues on proteins. The terminal alkyne group of this compound reacts with azide-containing compounds through copper-catalyzed azide-alkyne click chemistry. This reaction forms a stable triazole linkage, which is resistant to pH and temperature extremes as well as blood plasma .
相似化合物的比较
PTAD-Azide: Another derivative of PTAD used for bioconjugation through azide-alkyne click chemistry.
PTAD-Ketone: Used for bioconjugation through oxime formation reactions.
Uniqueness: PTAD-Alkyne is unique in its ability to selectively modify tyrosine residues with a terminal alkyne, allowing for subsequent modifications through click chemistry. This specificity and efficiency make it a valuable tool in various fields of research .
生物活性
PTAD-Alkyne, derived from 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), is a compound that has gained attention in biochemical research due to its unique reactivity and potential applications in bioconjugation. This article explores the biological activity of this compound, focusing on its reactivity with proteins, potential therapeutic applications, and recent advancements in its use in chemical biology.
This compound exhibits a distinctive mechanism of action through its ability to react selectively with tyrosine residues in proteins. The reaction mechanism involves the formation of a stable covalent bond between the PTAD and the phenolic side chain of tyrosine, which can be utilized for labeling and modifying proteins.
The principal reaction involves the nucleophilic attack of the tyrosine's hydroxyl group on the electrophilic carbon of the PTAD, leading to the formation of a triazoline intermediate. This process allows for specific labeling of proteins without interfering with other amino acid residues.
1. Bioconjugation Strategies
This compound has been successfully employed in various bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). For instance, studies have demonstrated that PTAD derivatives can effectively label antibodies such as trastuzumab, enhancing their therapeutic efficacy against HIV-1 by facilitating targeted delivery of antiviral agents .
2. Selective PEGylation
Recent research has highlighted the utility of this compound in selective PEGylation processes. The tyrosine-click reaction using PTAD allows for the introduction of polyethylene glycol (PEG) chains onto proteins, which can improve their solubility and stability in biological environments . This method has shown greater specificity compared to traditional succinimide-based PEGylation techniques.
Case Study 1: Antibody-Drug Conjugate Development
In a notable study, researchers synthesized a PTAD derivative linked to aplaviroc, an HIV entry inhibitor. The conjugate demonstrated significant neutralization activity against HIV-1, showcasing the potential of PTAD-based bioconjugates in therapeutic applications .
Case Study 2: Tyrosine Labeling Efficiency
Another investigation focused on the efficiency of PTAD in labeling tyrosine residues within complex protein mixtures. The results indicated that PTAD could selectively label N-acyl methyl amides of tyrosine over other amino acids, demonstrating its utility in profiling tyrosine reactivity across different biological systems .
Comparative Analysis of Bioconjugation Methods
| Method | Specificity | Stability | Applications |
|---|---|---|---|
| This compound | High | Excellent | ADCs, PEGylation |
| Succinimide-based PEGylation | Moderate | Variable | General protein modification |
| Maleimide-based conjugation | Low | Moderate | Limited to thiol-containing proteins |
属性
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYZNVZZKSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















